N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-27-18-9-8-15(12-16(18)23-21(26)14-6-4-3-5-7-14)17-13-25-19(22-17)10-11-20(24-25)28-2/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJHDYBNONCAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazinyl intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.
Methoxylation: Introduction of methoxy groups at specific positions on the imidazo[1,2-b]pyridazinyl ring using reagents like dimethyl carbonate (DMC) and a base such as cesium carbonate (Cs2CO3) in a solvent like dimethylformamide (DMF).
Coupling with benzamide: The final step involves coupling the methoxy-substituted imidazo[1,2-b]pyridazinyl intermediate with a benzamide derivative under conditions that may include the use of palladium catalysts and hydrogen gas (Pd/C, H2) in ethanol (EtOH).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This includes using large-scale reactors, continuous flow processes, and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional group transformations.
Substitution: This reaction can replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Reagents like alkyl halides or aryl halides in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has shown promising results in anticancer research. It primarily acts through the inhibition of the mammalian target of rapamycin (mTOR) pathway, which is crucial for regulating cell growth and proliferation. Studies indicate that this compound can induce G1-phase cell cycle arrest and suppress phosphorylation of key proteins such as AKT and S6, which are vital for cancer cell survival .
Protein Kinase Inhibition
The compound has demonstrated the ability to inhibit various protein kinases involved in cancer progression. Its structural features allow it to bind effectively to these targets, modulating their activity and leading to therapeutic effects. This makes it a valuable candidate for drug discovery focused on kinase inhibitors .
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of tumor growth in xenograft models when treated with the compound. |
| Study 2 | Showed that the compound effectively reduced phosphorylation levels of mTOR downstream targets in vitro. |
| Study 3 | Indicated that treatment led to enhanced apoptosis in cancer cell lines compared to control groups. |
These findings collectively suggest that this compound has substantial potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a common imidazo[1,2-b]pyridazine scaffold with several analogues, differing primarily in substituents on the phenyl and amide groups. Below is a detailed analysis of key structural variations and their inferred physicochemical and pharmacological implications.
Substituent Modifications on the Amide Group
Table 1: Structural Variations in Amide-Linked Substituents
Key Observations :
- Sulfonamide vs. Benzamide : The sulfonamide analogue () introduces a sulfonyl group, which may enhance solubility and hydrogen-bonding interactions compared to the target compound’s benzamide .
- Ethoxy Substitution : The ethoxy group in BF22516 () increases steric bulk and lipophilicity, which could influence membrane permeability and metabolic stability .
Halogen and Electron-Withdrawing Modifications
Table 2: Halogen and Electron-Withdrawing Group Comparisons
Key Observations :
Core Scaffold Modifications
While the target compound retains the imidazo[1,2-b]pyridazine core, other analogues in the evidence feature related heterocycles (e.g., pyrazolo[1,5-a]pyridine in ). However, these fall outside the scope of direct comparison.
Biological Activity
N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a synthetic compound characterized by a complex molecular structure, which includes an imidazo[1,2-b]pyridazine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article delves into the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a methoxy group at the 2-position and a 6-methoxyimidazo[1,2-b]pyridazine moiety attached to a phenyl group. The structural configuration plays a critical role in its biological interactions.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 442.4 g/mol |
| CAS Number | 952969-42-5 |
Research indicates that this compound primarily exerts its biological effects through the inhibition of the mammalian target of rapamycin (mTOR) pathway. This pathway is crucial for regulating cell growth and proliferation. The compound has been shown to induce G1-phase cell cycle arrest and inhibit phosphorylation of key proteins such as AKT and S6, which are essential for cancer cell survival and growth .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The mechanism involves:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It causes G1-phase arrest, preventing further progression of the cell cycle.
Case Studies
A notable study involved testing the compound against MCF-7 breast cancer cells, where it showed an IC value indicating potent antiproliferative activity .
Comparative Biological Activity
To understand its efficacy relative to other compounds, a comparative analysis was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxy groups at 2 and 6 positions | Anticancer activity via mTOR inhibition |
| Takinib | Kinase inhibitor with imidazo[1,2-b]pyridazine core | Targeting TAK1 kinase |
| 3-Methoxyimidazo[1,2-b]pyridazines | Variants with different substitutions | Antimycobacterial and anticancer activities |
This table highlights the unique positioning of methoxy groups in this compound that may enhance its pharmacological profile compared to other derivatives .
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Imidazo[1,2-b]pyridazine Core : Utilizing appropriate reagents to construct the core structure.
- Arylation Reactions : Introducing phenyl and methoxy groups through arylation techniques.
Research Applications
This compound serves as a scaffold for developing new drugs targeting specific enzymes or receptors involved in cancer progression . Its unique structural attributes make it a candidate for further exploration in drug discovery.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide?
- Methodological Answer : The compound is synthesized via sequential coupling reactions. A key intermediate, 6-methoxyimidazo[1,2-b]pyridazine, is prepared through nucleophilic substitution or Suzuki-Miyaura cross-coupling. Subsequent amidation or Buchwald-Hartwig coupling attaches the benzamide moiety. Purification involves column chromatography (e.g., silica gel with DCM/MeOH gradients) and recrystallization from solvents like ethyl acetate .
- Example : In analogous compounds, coupling 6-chloroimidazo[1,2-b]pyridazine derivatives with aryl amines under Pd catalysis (e.g., Pd(OAc)₂, Xantphos) achieves yields >70% .
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (ESI or EI) verifies molecular weight (e.g., [M+H]⁺ expected within ±0.5 Da) .
- HPLC : Purity ≥95% is confirmed using C18 columns (retention times 9–14 min) with UV detection .
Q. What preliminary biological screening approaches are recommended?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to evaluate inhibition of targets like Bcr-Abl (IC₅₀ values <100 nM in related imidazopyridazines) .
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (MIC ranges 2–64 µg/mL) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf)) with ligands (Xantphos, BINAP) to reduce side reactions.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency at 80–120°C .
- Microwave Assistance : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining yields >80% .
Q. How to analyze structure-activity relationships (SAR) for kinase inhibition?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy → trifluoromethyl) and test against kinase panels (e.g., DiscoverX®).
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding to ATP pockets (e.g., ΔG < -8 kcal/mol correlates with IC₅₀ <50 nM) .
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables (cell lines, serum concentration) to minimize variability.
- Meta-Analysis : Compare IC₅₀/MIC values across studies using standardized metrics (e.g., logP adjustments for membrane permeability) .
Q. What advanced techniques characterize crystallographic properties?
- Methodological Answer :
- X-Ray Crystallography : Use SHELX (SHELXL-2018) for structure refinement. Hydrogen bonding (e.g., N–H⋯O) stabilizes dimers; π-π stacking (3.5–4.0 Å) influences packing .
- Thermal Analysis : DSC/TGA determines melting points (e.g., 185–260°C) and decomposition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
